molecular formula C17H18N2O4 B5184412 N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide

Cat. No. B5184412
M. Wt: 314.34 g/mol
InChI Key: HQHGTAFXRZLEOC-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide, also known as MNPN, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide acts as a selective antagonist of the GPR35 receptor, which is a GPCR that plays a role in various physiological processes. By binding to the GPR35 receptor, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide blocks its activation and downstream signaling, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been shown to inhibit cancer cell proliferation and migration, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has several advantages for use in lab experiments, including its selectivity for the GPR35 receptor and its potential as a pharmacological tool for investigating GPCR modulation. However, N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide also has limitations, including its limited availability and the need for further research to fully understand its pharmacological effects.

Future Directions

There are several future directions for N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide research, including the investigation of its potential as an anticancer agent, its role in modulating pain and inflammation, and its effects on cardiovascular function. Additionally, further research is needed to fully understand the pharmacological effects of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide and its potential as a tool for investigating GPCR modulation.

Synthesis Methods

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide can be synthesized using various methods, including the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyryl chloride. This reaction results in the formation of N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide as a yellow solid, which can be purified using recrystallization. Other methods of synthesis include the reaction between 4-methyl-3-nitroaniline and 2-phenoxybutyric acid in the presence of a coupling agent, or the reaction between 4-methyl-3-nitrophenol and 2-phenoxybutanoyl chloride.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has been found to have potential as a pharmacological tool in scientific research. This compound has been used in studies investigating the role of G protein-coupled receptors (GPCRs) in various physiological processes, including pain, inflammation, and cardiovascular function. N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide has also been used to study the effects of GPCR modulation on cancer cell proliferation and migration.

properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-16(23-14-7-5-4-6-8-14)17(20)18-13-10-9-12(2)15(11-13)19(21)22/h4-11,16H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHGTAFXRZLEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-3-nitrophenyl)-2-phenoxybutanamide

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